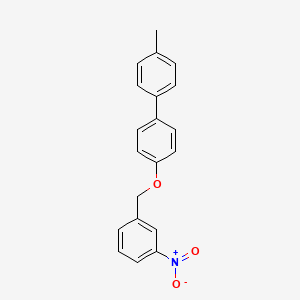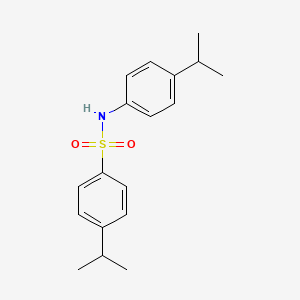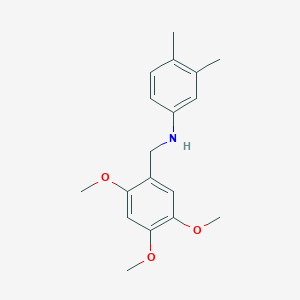
(3,4-dimethylphenyl)(2,4,5-trimethoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dimethylphenyl)(2,4,5-trimethoxybenzyl)amine, also known as DMPTB, is a compound that has been extensively studied for its potential applications in scientific research. DMPTB is a derivative of the natural compound, ibogaine, which is found in the root bark of the African shrub, Tabernanthe iboga. DMPTB has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
(3,4-dimethylphenyl)(2,4,5-trimethoxybenzyl)amine acts as a potent agonist at the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of this receptor has been shown to modulate a range of cellular signaling pathways, including the phospholipase C, protein kinase C, and mitogen-activated protein kinase pathways. These signaling pathways are known to play important roles in regulating a range of cellular processes, including neurotransmitter release, synaptic plasticity, and gene expression.
Biochemical and Physiological Effects:
(3,4-dimethylphenyl)(2,4,5-trimethoxybenzyl)amine has been shown to exhibit a range of interesting biochemical and physiological effects, including the ability to modulate neurotransmitter release, enhance synaptic plasticity, and promote neurogenesis. Specifically, (3,4-dimethylphenyl)(2,4,5-trimethoxybenzyl)amine has been shown to increase the release of several key neurotransmitters, including dopamine, norepinephrine, and serotonin. This effect is thought to be mediated through the activation of the 5-HT2A receptor, which is known to play a key role in regulating neurotransmitter release in the brain.
实验室实验的优点和局限性
One of the major advantages of (3,4-dimethylphenyl)(2,4,5-trimethoxybenzyl)amine for use in lab experiments is its potent and selective agonist activity at the 5-HT2A receptor. This makes it an ideal tool for investigating the role of this receptor in various physiological and pathological processes. However, one of the limitations of (3,4-dimethylphenyl)(2,4,5-trimethoxybenzyl)amine is its relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
There are a number of potential future directions for research on (3,4-dimethylphenyl)(2,4,5-trimethoxybenzyl)amine. One area of investigation is in the field of neuropsychopharmacology, where (3,4-dimethylphenyl)(2,4,5-trimethoxybenzyl)amine may have potential therapeutic applications for a range of psychiatric disorders, including depression, anxiety, and addiction. Another area of research is in the field of neuroscience, where (3,4-dimethylphenyl)(2,4,5-trimethoxybenzyl)amine may be used as a tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. Finally, (3,4-dimethylphenyl)(2,4,5-trimethoxybenzyl)amine may also have potential applications in the field of drug discovery, where it may be used as a lead compound for the development of new drugs targeting the 5-HT2A receptor.
合成方法
(3,4-dimethylphenyl)(2,4,5-trimethoxybenzyl)amine can be synthesized through a multistep process involving the reaction of 2,4,5-trimethoxybenzyl chloride with 3,4-dimethylphenylamine in the presence of a base such as sodium hydride. The resulting product can be purified through column chromatography to yield (3,4-dimethylphenyl)(2,4,5-trimethoxybenzyl)amine in high purity.
科学研究应用
(3,4-dimethylphenyl)(2,4,5-trimethoxybenzyl)amine has been shown to have a range of potential applications in scientific research. One of the most promising areas of investigation is in the field of neuroscience, where (3,4-dimethylphenyl)(2,4,5-trimethoxybenzyl)amine has been shown to exhibit a range of interesting effects on the brain. Specifically, (3,4-dimethylphenyl)(2,4,5-trimethoxybenzyl)amine has been shown to act as a potent agonist at the serotonin 5-HT2A receptor, which is known to play a key role in regulating mood, cognition, and perception.
属性
IUPAC Name |
3,4-dimethyl-N-[(2,4,5-trimethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12-6-7-15(8-13(12)2)19-11-14-9-17(21-4)18(22-5)10-16(14)20-3/h6-10,19H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSORJWQYVPGCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC(=C(C=C2OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)
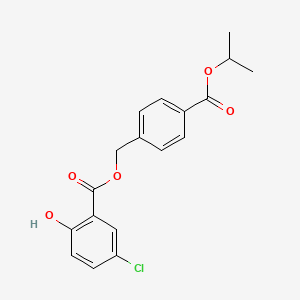
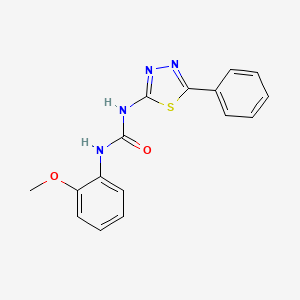
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)


![N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5704814.png)
![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)

